

Unveiling Methyl 4-(sulfamoylmethyl)benzoate: A Technical Guide to a Novel Benzoate Derivative

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Compound of Interest

Compound Name: *Methyl 4-(sulfamoylmethyl)benzoate*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Methyl 4-(sulfamoylmethyl)benzoate**, a benzoate derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of published data on this specific compound, this document outlines its fundamental properties based on available database information and proposes a detailed, plausible synthetic pathway derived from established chemical principles for analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related molecules.

Core Compound Properties

Methyl 4-(sulfamoylmethyl)benzoate is an organic compound characterized by a methyl benzoate scaffold substituted at the 4-position with a sulfamoylmethyl group. Its structural features, particularly the sulfonamide moiety, suggest potential biological activity, as this functional group is a well-known pharmacophore.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₄ S	PubChem[1]
Molecular Weight	229.25 g/mol	PubChem[1]
IUPAC Name	methyl 4-(sulfamoylmethyl)benzoate	PubChem[1]
CAS Number	146528-51-4	-
Predicted XlogP	0.8	PubChem[1]
Predicted Hydrogen Bond Donors	1	PubChem[1]
Predicted Hydrogen Bond Acceptors	4	PubChem[1]

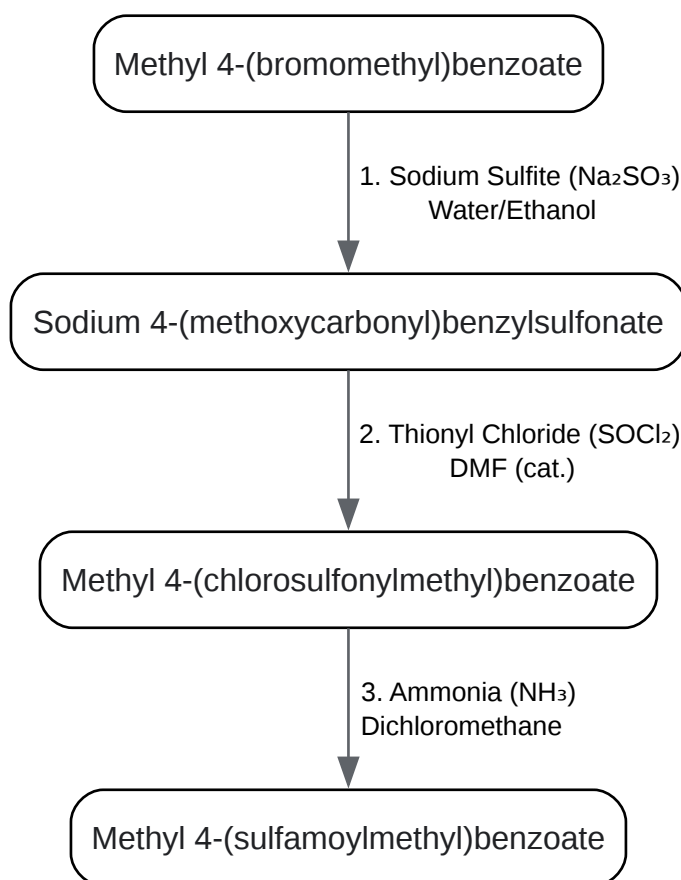
Proposed Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

As there is no documented discovery or established synthetic protocol for **Methyl 4-(sulfamoylmethyl)benzoate** in peer-reviewed literature, a viable multi-step synthesis is proposed. This pathway commences with the commercially available starting material, methyl 4-(bromomethyl)benzoate.

Overall Synthetic Workflow

The proposed synthesis is a three-step process:

- **Sulfonation:** Nucleophilic substitution of the bromide in methyl 4-(bromomethyl)benzoate with sodium sulfite to yield sodium 4-(methoxycarbonyl)benzylsulfonate.
- **Chlorination:** Conversion of the resulting sulfonate salt to the corresponding sulfonyl chloride, methyl 4-(chlorosulfonylmethyl)benzoate, using a chlorinating agent such as thionyl chloride.
- **Amination:** Reaction of the sulfonyl chloride with ammonia to furnish the final product, **Methyl 4-(sulfamoylmethyl)benzoate**.



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Figure 1: Proposed synthetic pathway for **Methyl 4-(sulfamoylmethyl)benzoate**.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for the synthesis of benzylsulfonamides and should be optimized for the specific substrate.

Step 1: Synthesis of Sodium 4-(methoxycarbonyl)benzylsulfonate

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).^{[2][3]}
- **Addition of Reagent:** Add sodium sulfite (1.1 eq) to the solution.

- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After completion of the reaction, cool the mixture to room temperature. The product, being a salt, may precipitate. If so, collect the solid by filtration. If it remains in solution, remove the ethanol under reduced pressure. The aqueous solution can be used directly in the next step, or the product can be isolated by evaporation of the water.

Step 2: Synthesis of Methyl 4-(chlorosulfonylmethyl)benzoate

- **Reaction Setup:** In a fume hood, suspend the dried sodium 4-(methoxycarbonyl)benzylsulfonate (1.0 eq) in an inert solvent such as dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF).
- **Addition of Reagent:** Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at 0 °C.
- **Reaction Conditions:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
- **Work-up and Isolation:** Cool the reaction mixture and carefully quench any excess thionyl chloride by pouring it onto crushed ice. Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of **Methyl 4-(sulfamoylmethyl)benzoate**

- **Reaction Setup:** Dissolve the crude methyl 4-(chlorosulfonylmethyl)benzoate (1.0 eq) in a suitable organic solvent like dichloromethane in a sealed reaction vessel.
- **Addition of Reagent:** Cool the solution to 0 °C and bubble ammonia gas through it, or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane).
- **Reaction Conditions:** Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

- **Work-up and Isolation:** Upon completion, filter the reaction mixture to remove the ammonium chloride byproduct. Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **Methyl 4-(sulfamoylmethyl)benzoate**.

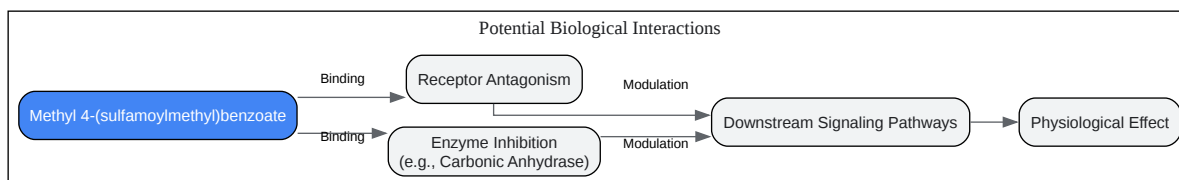
Quantitative Data for Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Methyl 4-(bromomethyl)benzoate	C ₉ H ₉ BrO ₂	229.07	57-58	130-135 (at 2 mmHg)
Methyl 4-(sulfamoylmethyl)benzoate	C ₉ H ₁₁ NO ₄ S	229.25	(Predicted)	(Predicted)

Data for Methyl 4-(bromomethyl)benzoate from Sigma-Aldrich.[\[2\]](#)[\[4\]](#) Data for the final product is predicted as no experimental data is available.

Potential Signaling Pathways and Biological Activity

While no specific biological studies have been conducted on **Methyl 4-(sulfamoylmethyl)benzoate**, the presence of the sulfonamide group suggests potential interactions with various biological targets. Sulfonamides are known to inhibit enzymes such as carbonic anhydrases and can act as antagonists at certain receptors.



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Figure 2: Generalized logical relationship of potential biological interactions.

Further research is required to elucidate any specific signaling pathways that may be modulated by this compound.

Conclusion and Future Directions

Methyl 4-(sulfamoylmethyl)benzoate represents an under-explored area of benzoate and sulfonamide chemistry. This guide provides a foundational framework for its synthesis and initial characterization. Future research should focus on the experimental validation of the proposed synthetic route, full spectroscopic characterization of the final compound, and screening for biological activity, particularly in areas where sulfonamides have shown promise, such as in oncology and as antimicrobial agents. The lack of existing literature presents a unique opportunity for novel discoveries in the field of medicinal chemistry.

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